molecular formula C9H16O4 B1679631 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol CAS No. 208827-90-1

2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol

Cat. No. B1679631
CAS RN: 208827-90-1
M. Wt: 188.22 g/mol
InChI Key: CXJWUJYYDLYCCQ-UHFFFAOYSA-N
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Description

“2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol” is a chemical compound with the molecular formula C7H12O3 . It is also known by its IUPAC name "2-[2-(2-propynyloxy)ethoxy]ethanol" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a chain of three ethoxy groups attached to a prop-2-ynyl group . The molecular weight of the compound is approximately 144.168 Da .


Physical And Chemical Properties Analysis

The compound has a density of approximately 1.0 g/cm3 and a boiling point of 225.6°C at 760 mmHg . It has a vapor pressure of 0.0±1.0 mmHg at 25°C and an enthalpy of vaporization of 53.7±6.0 kJ/mol . The compound’s flash point is 90.3±21.8 °C .

Scientific Research Applications

Ethanol Conversion and Catalysis

A significant application of 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol is in the field of ethanol conversion and catalysis. Studies have explored the catalytic activity of various aluminas in the dehydration of ethanol, revealing that surface ethoxy groups are intermediate species in the production of diethyl ether and ethylene. The total conversion of ethanol with high selectivity to ethylene is achieved over certain alumina catalysts (Phung, Lagazzo, Crespo, Escribano, & Busca, 2014). Additionally, the adsorption and reactions of ethanol on gold nanoparticles supported by various oxides have shown that supported Au particles primarily catalyze the dehydrogenation of ethanol, producing hydrogen and acetaldehyde (Gazsi, Koos, Bánsági, & Solymosi, 2011).

Ethanol Adsorption and Decomposition

The decomposition and protonation of surface ethoxy groups have been studied, providing insights into the stability and reactivity of these groups in various conditions. For instance, surface ethoxys produced by dissociative adsorption of deuterated ethanol have been analyzed to understand their thermal reactions and interactions with surface water or hydroxyls (Gamble, Jung, & Campbell, 1996).

Surface Reactions and Kinetics

In-depth studies have been conducted on the kinetics and mechanisms of reactions involving ethoxy species. For example, the synthesis of ethyl ethanoate over a Cu/Cr2O3 catalyst involves the dehydrogenative adsorption of ethanol to form an adsorbed ethoxy species, which is crucial in the reaction process (Colley, Tabatabaei, Waugh, & Wood, 2005). Similarly, the transformation of ethanol to various carbonyl compounds on gold surfaces involves intermediates like ethoxy and acetate during the oxidation process (Liu, Xu, Haubrich, Madix, & Friend, 2009).

Interactions with Metal Cations

The interactions of ethoxy species with metal cations have been a subject of study, providing insights into the stability and behavior of these species in different chemical environments. The stabilization of ethoxy species by alkali-metal cations has been measured, and equilibrium constants estimated for these interactions (Caram, Mirífico, & Vasini, 1994).

Polymerization and Surface Chemistry

The polymerization processes involving silane coupling agents and the kinetics of ethanol release have been explored to understand the reaction mechanisms and dynamics in polymer chemistry (Ogasawara, Yoshino, Okabayashi, & O'Connor, 2001).

Mechanism of Action

Target of Action

coli β-galactosidase . Therefore, it can be inferred that the compound may interact with enzymes such as β-galactosidase.

Mode of Action

The propargyl group in 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol reacts with azide compounds in copper-catalyzed azide-alkyne Click Chemistry to form a triazole linkage . This reaction is often used to create complex structures in the field of bioconjugation, allowing for the creation of new compounds with potential biological activity.

properties

IUPAC Name

2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1,10H,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJWUJYYDLYCCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

208827-90-1
Record name 2-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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